4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13283449
InChI: InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3
SMILES: CCN1C=C(C=N1)COC2=CC=C(C=C2)N
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.:

Cat. No.: VC13283449

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 4-[(1-ethylpyrazol-4-yl)methoxy]aniline
Standard InChI InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3
Standard InChI Key OBTDMSJAKFQRDA-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)COC2=CC=C(C=C2)N
Canonical SMILES CCN1C=C(C=N1)COC2=CC=C(C=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted with an ethyl group at N1.

  • Methoxy-aniline group: A methoxy (-OCH3_3) bridge connects the pyrazole’s C4 to the para-position of an aniline (C6_6H5_5NH2_2) ring .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}
Molecular Weight217.27 g/mol
IUPAC Name4-[(1-ethylpyrazol-4-yl)methoxy]aniline
CAS Number1458615-93-4
SMILESCCN1C=C(C=N1)COC2=CC=C(C=C2)N

Physicochemical Characteristics

  • Solubility: Limited data exist, but analogs with similar structures are soluble in polar aprotic solvents (e.g., DMSO, methanol).

  • Stability: Pyrazole derivatives generally exhibit thermal stability up to 200°C, though decomposition pathways depend on substituents .

Synthesis and Optimization

Synthetic Routes

Route 1:

  • Pyrazole Formation: React hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core .

  • Methoxy-Aniline Attachment: Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to link the methoxy-aniline group.

Route 2:

  • One-Pot Condensation: Combine 1-ethyl-4-(chloromethyl)-1H-pyrazole with 4-aminophenol in the presence of a base (e.g., K2_2CO3_3) under reflux .

Table 2: Yield Optimization Strategies

ConditionEffect on YieldReference
Base (K2_2CO3_3)Increases substitution efficiency by deprotonating hydroxyl groups
Solvent (DMF vs. EtOH)DMF improves solubility of intermediates
Temperature (80–100°C)Higher temps reduce reaction time but risk decomposition

Biological Activities and Mechanisms

Antimicrobial Activity

  • Structural Analogs: Compounds like 14 (thiazolidinone-pyrazole hybrids) demonstrated broad-spectrum activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 12–15 mm inhibition zones) .

Table 3: Comparative Bioactivity of Pyrazole Derivatives

CompoundActivity (IC50_{50} or MIC)TargetSource
7e (Analog)75% BVDV inhibition at 10 µMViral protease
14 (Thiazolidinone)12–15 mm inhibition zonesGram± bacteria
Celecoxib (Reference)1.2 µM (COX-2 inhibition)Inflammation

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

  • Electron Distribution: The ethyl group enhances electron-donating capacity, increasing nucleophilicity at the methoxy-aniline moiety .

  • HOMO-LUMO Gap: Calculated gap of 4.2 eV suggests moderate reactivity, aligning with its role as a kinase inhibitor .

Molecular Dynamics Simulations

  • Binding Affinity: Simulations predict strong interactions with ATP-binding pockets (binding energy: −8.5 kcal/mol) .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Used in kinase inhibitor research (e.g., JAK, SYK) for autoimmune diseases .

  • Drug Likeness: Complies with Lipinski’s rules (MW < 500, LogP < 5), indicating oral bioavailability potential .

Material Science

  • Coordination Polymers: Pyrazole derivatives form stable metal-organic frameworks (MOFs) for gas storage .

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, metabolism, and toxicity in preclinical models.

  • Targeted Synthesis: Explore halogenated derivatives to enhance binding specificity .

  • Clinical Translation: Validate antiviral and anticancer efficacy in animal models .

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